

# An In-depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

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## Compound of Interest

Compound Name: 2,6-Dichloro-1,4-phenylenediamine

Cat. No.: B1196924

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,6-dichloro-1,4-phenylenediamine**, a compound of interest in various chemical and biological research fields.

## Molecular Structure and Properties

**2,6-Dichloro-1,4-phenylenediamine**, with the CAS number 609-20-1, is an aromatic amine.<sup>[1]</sup><sup>[2]</sup> Its molecular structure consists of a benzene ring substituted with two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6.

The molecular formula of the compound is  $C_6H_6Cl_2N_2$ .<sup>[3]</sup><sup>[4]</sup> This gives it a molecular weight of approximately 177.03 g/mol.<sup>[3]</sup> The presence of chlorine atoms and amino groups on the benzene ring influences its chemical reactivity and physical properties. For instance, it may be unstable with prolonged exposure to air and light and is insoluble in water.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **2,6-dichloro-1,4-phenylenediamine**.

Identifier	Value	Source
IUPAC Name	2,6-dichlorobenzene-1,4-diamine	[4]
CAS Number	609-20-1	[3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>	[3]
Molecular Weight	177.03 g/mol	[3]
Canonical SMILES	<chem>C1=C(C=C(C(=C1Cl)N)Cl)N</chem>	[3]
InChI Key	HQCHAOKWWKLXQH-UHFFFAOYSA-N	[5]

Physical Property	Value	Source
Appearance	Grey powder	[2]
Density	1.501 g/cm <sup>3</sup>	
Boiling Point	306.6 °C at 760 mmHg	
Flash Point	139.3 °C	
Refractive Index	1.679	

Note: Some physical properties like density, boiling point, flash point, and refractive index are predicted values and should be confirmed with experimental data.

## Synthesis

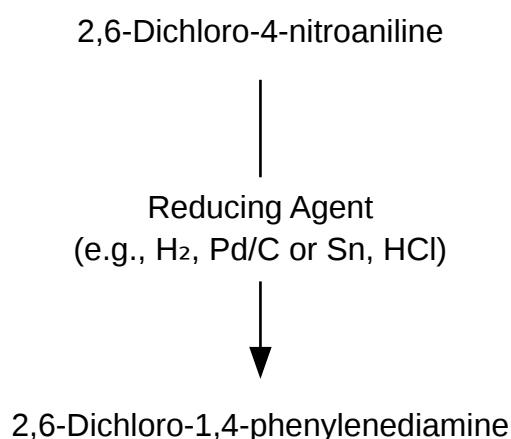
A common method for the preparation of **2,6-dichloro-1,4-phenylenediamine** is through the reduction of 2,6-dichloro-4-nitroaniline.[2]

## Experimental Protocol: Reduction of 2,6-Dichloro-4-nitroaniline

While a detailed, publicly available experimental protocol for the synthesis of **2,6-dichloro-1,4-phenylenediamine** is not readily available, a general procedure can be outlined based on

standard chemical transformations. The reduction of the nitro group in 2,6-dichloro-4-nitroaniline to an amino group can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using a metal like tin or iron in an acidic medium).

General Reaction Scheme:



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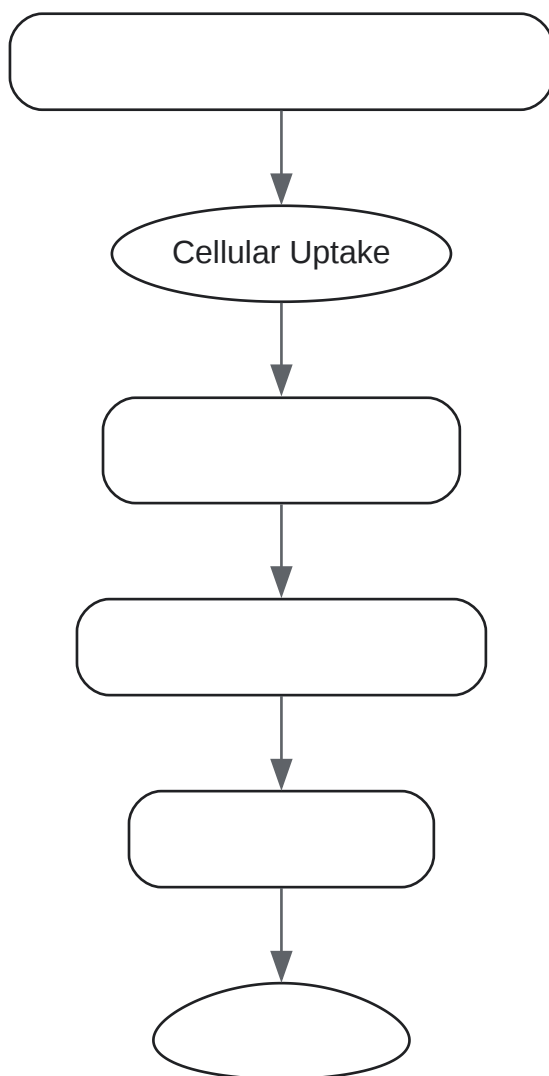
General reaction for the synthesis of **2,6-Dichloro-1,4-phenylenediamine**.

## Biological Activity and Potential Applications

**2,6-Dichloro-1,4-phenylenediamine** has been investigated for its biological activities, including its cytotoxic effects.[3] It is also known to be a metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[6][7] Its structural similarity to other phenylenediamines suggests potential applications in the development of dyes, polymers, and as a research chemical in proteomics.[2]

## Hypothetical Cytotoxicity Signaling Pathway

The precise signaling pathway for the cytotoxicity of **2,6-dichloro-1,4-phenylenediamine** is not well-documented. However, based on studies of the parent compound, p-phenylenediamine, a plausible mechanism may involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.

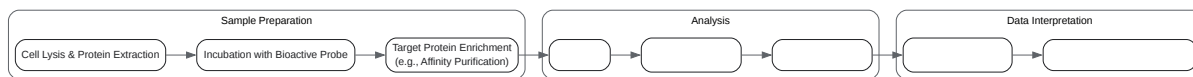


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Hypothetical cytotoxicity pathway of **2,6-Dichloro-1,4-phenylenediamine**.

## Experimental Workflows

Given its potential use in proteomics as a chemical building block, a generalized experimental workflow for identifying protein targets of a bioactive compound derived from **2,6-dichloro-1,4-phenylenediamine** is presented below. This workflow outlines the key steps from sample preparation to data analysis.



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Generalized proteomics workflow for target identification.

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